Homer

PROTAC WDR5 degradation DC50

WDR5 studies using occupancy inhibitors leave the scaffold intact, confounding target validation. Homer (CAS 2737222-94-3) drives selective proteasomal WDR5 depletion via VHL E3 ligase recruitment. • Dmax 58%, DC50 53 nM (MV4-11) - models pharmacological intervention • Quantitative proteomics: exclusive WDR5 selectivity, no off-target degradation • Matched nc_VHL control for rigorous VHL-dependent vs. off-target discrimination • Solved ternary complex (PDB 7Q2J) enables structure-guided optimization Supplied as ≥95% pure solid; custom packaging available.

Molecular Formula C52H60F3N9O7S
Molecular Weight 1012.1 g/mol
Cat. No. B10824005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomer
Molecular FormulaC52H60F3N9O7S
Molecular Weight1012.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)C4=CC=C(C=C4)C5=CC(=C(C=C5)N6CCN(CC6)C)NC(=O)C7=CNC(=O)C=C7C(F)(F)F)O
InChIInChI=1S/C52H60F3N9O7S/c1-31-45(72-30-59-31)34-11-9-32(10-12-34)27-58-49(70)42-25-37(65)29-64(42)50(71)46(51(2,3)4)61-43(66)8-6-7-19-56-47(68)35-15-13-33(14-16-35)36-17-18-41(63-22-20-62(5)21-23-63)40(24-36)60-48(69)38-28-57-44(67)26-39(38)52(53,54)55/h9-18,24,26,28,30,37,42,46,65H,6-8,19-23,25,27,29H2,1-5H3,(H,56,68)(H,57,67)(H,58,70)(H,60,69)(H,61,66)/t37-,42+,46-/m1/s1
InChIKeyOFNZESNEBSQKSE-BQGOKDIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homer: WDR5 PROTAC Degrader Procurement Data


Homer (CAS 2737222-94-3) is a heterobifunctional proteolysis-targeting chimera (PROTAC) engineered to selectively degrade the WD repeat domain 5 (WDR5) protein. Composed of a WDR5-targeting warhead (derived from the antagonist OICR-9429) linked to a von Hippel-Lindau (VHL) E3 ligase ligand, Homer recruits the cellular ubiquitin-proteasome machinery to induce WDR5 depletion [1]. Quantitative characterization confirms a binding affinity (Kd) of 18 nM for WDR5 and a half-maximal degradation concentration (DC50) of 53 nM in MV4-11 cells [2]. Homer serves as a foundational chemical probe for interrogating WDR5-dependent biology, particularly in acute myeloid leukemia and pancreatic cancer models [3].

Homer vs. Inhibitors and Other PROTACs


Substituting Homer with a generic WDR5-binding molecule (e.g., the parent antagonist OICR-9429) fundamentally changes the experimental outcome because Homer induces proteasomal degradation, whereas OICR-9429 merely inhibits protein-protein interactions without eliminating the WDR5 scaffold [1]. Among WDR5-targeting PROTACs, critical performance parameters diverge sharply: MS67 achieves a lower DC50 (3.7 nM) and higher Dmax (94%) but has a distinct selectivity profile and different linker chemistry, while OICR41114 shows a lower Dmax (49%) and higher EC50 (40 nM) [2]. Furthermore, the availability of a structurally matched negative control (nc_VHL) for Homer enables rigorous assessment of VHL-dependent degradation, a quality-control feature not universally available for all WDR5 PROTACs [3]. These quantitative differences in degradation efficiency, selectivity, and experimental controls preclude simple interchange.

Homer Quantitative Comparator Analysis


Degradation Potency vs. MS67 and OICR41114

In MV4-11 acute myeloid leukemia cells, Homer induces WDR5 degradation with a DC50 of 53 nM and achieves a maximum degradation (Dmax) of 58% . In contrast, the more potent WDR5 PROTAC MS67 exhibits a DC50 of 3.7 nM and a Dmax of 94% in the same cell line, demonstrating greater degradation efficiency but with a different selectivity fingerprint . Another WDR5-targeting PROTAC, OICR41114, shows a higher EC50 of 40 nM and a lower Dmax of 49%, indicating less complete target engagement . These data position Homer as a moderately potent degrader with a defined Dmax, making it suitable for partial WDR5 depletion studies where complete knockout is not required.

PROTAC WDR5 degradation DC50 Dmax acute myeloid leukemia

Target Binding Affinity vs. OICR-9429

Homer binds WDR5 with a dissociation constant (Kd) of 18 nM as measured by isothermal titration calorimetry (ITC) [1]. This represents a 5.2-fold improvement in binding affinity relative to the parent WDR5 antagonist OICR-9429, which has a reported Kd of 93 nM . The enhanced affinity of Homer is attributed to the incorporation of a butyl chain spacer that optimizes the warhead presentation within the WDR5 binding pocket. This affinity advantage does not directly translate to superior degradation potency (as seen with MS67), but it underscores the careful optimization of the warhead-linker conjugate in Homer.

binding affinity Kd WDR5 ITC probe characterization

Global Proteomic Selectivity

Quantitative mass spectrometry-based proteomics revealed that among all detected proteins, only WDR5 is significantly and substantially depleted upon Homer treatment [1]. In contrast, the parent inhibitor OICR-9429, while selective across a panel of 22 methyltransferases and various kinases, GPCRs, and ion channels, does not eliminate the WDR5 scaffold and may retain scaffolding functions [2]. The proteomics data for Homer provide a high-confidence assessment of on-target degradation with minimal proteome-wide perturbation, a critical parameter for chemical probe qualification.

proteomics selectivity off-target WDR5 PROTAC

Ternary Complex Structure with WDR5 and VHL

The quaternary complex of human WDR5, pVHL, ElonginC, and ElonginB bound to Homer has been solved by X-ray diffraction at 2.50 Å resolution (PDB ID: 7Q2J) [1]. This structural elucidation provides atomic-level detail of the induced ternary complex formation, a hallmark of PROTAC mechanism of action. While other WDR5 PROTACs have been developed, high-resolution structural data for the full ternary complex are not uniformly available; for instance, a deposited structure for MS67 or OICR41114 in complex with both WDR5 and VHL is not publicly accessible. The availability of PDB 7Q2J enables rational optimization of linker length and warhead orientation.

ternary complex crystal structure PDB PROTAC rational design

Matched Negative Control nc_VHL

A negative control compound (nc_VHL) is specifically available for Homer. This analog is incapable of binding VHL while retaining near-identical physicochemical properties and any residual inhibitory activity on WDR5 [1]. The use of this matched control is strongly recommended by the Chemical Probes Portal to distinguish VHL-dependent degradation from off-target effects [1]. In contrast, matched negative controls are not universally documented or commercially available for all WDR5 PROTACs (e.g., MS67, OICR41114). The provision of nc_VHL enhances the interpretability of phenotypic assays and aligns with best practices for chemical probe usage.

negative control nc_VHL PROTAC experimental rigor chemical probe

Homer Optimal Use Cases


Partial WDR5 Depletion in AML Models

When complete genetic knockout or near-complete degradation (Dmax >90%) is not required, Homer provides a defined partial depletion (Dmax 58%) that may better model heterozygous loss or pharmacological intervention [1]. This contrasts with MS67, which achieves near-complete degradation (Dmax 94%) .

High-Confidence Proteomics Target Validation

Homer's quantitative proteomics validation showing exclusive WDR5 depletion makes it the preferred tool for experiments where proteome-wide selectivity is paramount [1]. This clean profile reduces ambiguity in target identification studies.

Structural Biology and PROTAC Design

The solved ternary complex structure (PDB 7Q2J) of Homer bound to WDR5 and VHL provides an atomic blueprint for linker optimization and warhead positioning [1]. This structural information is not available for many other WDR5 PROTACs, making Homer the reference molecule for structure-guided medicinal chemistry.

VHL-Dependent Degradation Control Assays

For experiments where distinguishing VHL-mediated degradation from off-target inhibition is critical, the matched negative control nc_VHL must be used alongside Homer [1]. This is especially important in phenotypic screens or when comparing degradation-dependent vs. inhibition-dependent effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Homer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.